PHA690509

Descripción

PHA690509 is a compound referenced in multiple pharmacological and virological studies, particularly in the context of antiviral and anticancer research. While its exact chemical structure remains unspecified in the provided evidence, its functional roles are highlighted in molecular docking studies and clinical trial frameworks. Key applications include its use as a reference drug in computational assessments of antiviral efficacy against influenza and Zika virus , as well as its inclusion in clinical trials for neurodegenerative and oncological conditions .

Structure

3D Structure

Propiedades

Fórmula molecular |

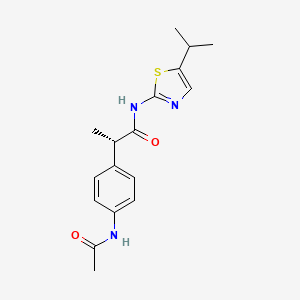

C17H21N3O2S |

|---|---|

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |

Clave InChI |

NFSKEXQRNDSSAN-NSHDSACASA-N |

SMILES isomérico |

C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C |

SMILES canónico |

CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PHA690509 typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a thiourea derivative under acidic conditions.

Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Coupling Reaction: The acetylated phenyl ring is then coupled with the thiazole ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

PHA690509 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the thiazole ring, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

PHA690509 has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of PHA690509 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Antiviral Activity: Binding Affinity and Molecular Interactions

PHA690509 has been compared to iridoid derivatives and standard antiviral drugs in molecular docking studies targeting viral receptors.

Table 1: Binding Energies and Residue Interactions of this compound and Comparators

Key Findings :

- This compound exhibits weaker binding affinity (-6.9 kcal/mol) compared to iridoids like 2'-O-(4-methoxycinnamoyl) mussaenosidic acid (-8.6 kcal/mol) and 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside (-9.2 kcal/mol), suggesting inferior target engagement .

- Despite sharing interaction residues (e.g., ASN 152, GLY 153) with iridoids, this compound lacks additional stabilizing interactions (e.g., π-π stacking with aromatic residues), which may explain its lower efficacy .

Functional Similarity to Other Therapeutic Agents

Comparison with DHMEQ (Anti-inflammatory Agent)

references this compound alongside dehydroxymethylepoxyquinomicin (DHMEQ), a nuclear factor-κB (NF-κB) inhibitor used in arthritis models. While DHMEQ selectively inhibits NF-κB nuclear translocation, this compound’s mechanism in inflammatory contexts remains uncharacterized in the provided data, limiting direct comparison .

Anticancer Potential: CB002 and R1

In oncology, this compound is distinct from compounds like CB002 and R1, which activate p53/p73 pathways to induce tumor cell death.

Limitations in Comparative Data

- Exclusion of Studies : highlights the exclusion of 217 manuscripts due to unspecified issues related to this compound, raising questions about reproducibility or methodological flaws in prior research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.